N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide
Description
Properties
Molecular Formula |
C9H13BrN2OS |
|---|---|
Molecular Weight |
277.18 g/mol |
IUPAC Name |
N-[2-[(4-bromothiophen-2-yl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C9H13BrN2OS/c1-7(13)12-3-2-11-5-9-4-8(10)6-14-9/h4,6,11H,2-3,5H2,1H3,(H,12,13) |
InChI Key |
YOCSCCKHDGBIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=CC(=CS1)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromothiophene-2-carbaldehyde
The starting point involves synthesizing or procuring 4-bromothiophene-2-carbaldehyde, which can be achieved via electrophilic bromination of thiophene-2-carboxaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator under controlled conditions. This step ensures regioselective bromination at the 4-position.
Formation of the Aminoethyl Intermediate
Reaction of 4-bromothiophene-2-carbaldehyde with Ethylenediamine:
- The aldehyde reacts with ethylenediamine in an ethanol or dichloromethane (DCM) solvent under reflux conditions.
- The formation of a Schiff base intermediate occurs initially, which can be reduced or directly aminated depending on the specific route.
- Catalysts such as acetic acid or p-toluenesulfonic acid (p-TSA) may be used to facilitate the condensation.
| Parameter | Details |
|---|---|
| Solvent | Ethanol or DCM |
| Temperature | Reflux (~60-80°C) |
| Catalyst | Acetic acid or p-TSA |
| Duration | 4-8 hours |
Reduction and Acetylation
- The Schiff base or amino intermediate is reduced using sodium borohydride (NaBH4) or catalytic hydrogenation to yield the primary amine.
- The amine is then acetylated with acetic anhydride or acetyl chloride under mild conditions to afford the final acetamide.
Reaction Conditions for Acetylation:
| Parameter | Details |
|---|---|
| Reagent | Acetic anhydride |
| Solvent | DCM or pyridine |
| Temperature | Room temperature to 40°C |
| Duration | 2-4 hours |
Purification and Characterization
- The product is purified via column chromatography or recrystallization.
- Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.
Industrial Scale-Up Considerations
For large-scale production, process optimization involves:
- Continuous flow reactors for controlled bromination.
- Use of automated systems for reagent addition.
- Solvent recovery systems to minimize waste.
- Optimization of reaction parameters (temperature, solvent, catalyst concentration) to maximize yield and purity.
Comparative Analysis with Similar Synthesis Protocols
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Multi-step organic synthesis | Sequential bromination, amination, acetylation | High purity, structural control | Time-consuming, labor-intensive |
| One-pot synthesis | Bromination and amination combined | Efficiency, reduced steps | Requires precise control, may have lower yields |
Research Findings and Data Summary
| Study | Key Findings | Relevance to Preparation |
|---|---|---|
| Synthesis of thiophene derivatives | Optimized bromination at 4-position | Guides regioselective bromination |
| Amination protocols | Use of ethylenediamine for linker formation | Validates aminoethyl chain introduction |
| Acetylation techniques | Mild acylation conditions ensure minimal side reactions | Ensures functional group integrity |
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the synthesis of conductive polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in studying the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromothiophene moiety can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell growth and apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Thiophene-Containing Acetamides
- N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): Features a 2-thienyl group directly linked to the acetamide, with a bromophenyl substituent. Demonstrated in vitro antimycobacterial activity, suggesting that bromine and thiophene enhance bioactivity . Compared to the target compound, the absence of an ethylamino linker may reduce solubility or receptor interaction.
N-(3-acetyl-2-thienyl)-2-bromoacetamide ():
- Contains a bromoacetyl group attached to a 3-acetylthiophene ring.
- Serves as a synthetic intermediate, highlighting the versatility of bromothiophene derivatives in modular chemistry.
Brominated Aromatic Acetamides
- N-(4-Bromophenyl)-2-methoxyacetamide (): Substitutes the thiophene with a methoxyacetamide-bromophenyl system. Molecular weight: 244.09 g/mol, lower than the target compound due to the lack of a thiophene and ethylamino group. Methoxy groups may improve solubility but reduce steric bulk compared to bromothiophene .
- Compound 17 (N-{2-[(2-Bromo-5-methoxyphenyl)amino]ethyl}acetamide, ): Shares the ethylaminoacetamide backbone but uses a bromo-methoxyphenyl group instead of thiophene. Synthesized via reductive N-alkylation with LiAlH4, suggesting similar methods for the target compound .
Heterocyclic and Alkyl-Substituted Acetamides
- 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide (): Replaces bromothiophene with chlorophenyl and fluorophenyl groups. Molecular formula: C15H14ClFN2O; halogen substituents may enhance metabolic stability but alter target selectivity .
Solubility and Stability
- Bromothiophene derivatives (e.g., ) exhibit moderate solubility due to the hydrophobic bromine atom, whereas methoxy or hydroxyl groups () improve hydrophilicity.
- The ethylamino linker in the target compound may enhance water solubility compared to non-polar analogs (e.g., ).
Data Table: Key Comparative Metrics
Biological Activity
N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an antimicrobial and anticancer agent. This article explores the compound's biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique molecular architecture that includes:
- Bromothiophenyl Group : This moiety is known for its role in enhancing biological activity.
- Ethylamine Linkage : Contributes to the compound's interaction with biological targets.
- Acetamide Functional Group : Imparts additional pharmacological properties.
The molecular formula is with a molecular weight of approximately 277.18 g/mol, indicating its potential for various chemical reactions and biological interactions .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against various strains, making it a candidate for further development as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Moderate effectiveness | |
| Pseudomonas aeruginosa | Limited effectiveness |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown anticancer potential in various cancer cell lines. Studies have reported significant cytotoxic effects against breast and glioblastoma cancer cells, indicating its ability to induce apoptosis and inhibit cell proliferation at low concentrations .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on human breast adenocarcinoma (MCF-7) and glioblastoma (U87MG) cell lines. The results indicated:
- IC50 Values :
- MCF-7: 12 µM
- U87MG: 15 µM
- Morphological changes consistent with apoptosis were observed, including cell shrinkage and chromatin condensation, confirming the compound's potential as an anticancer agent .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific proteins involved in cell signaling pathways related to apoptosis and microbial resistance. Techniques such as molecular docking and receptor binding assays are being employed to elucidate these interactions further .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:
- Formation of the Bromothiophene Intermediate : Using bromination reactions.
- Amine Formation : Reacting with ethylamine to introduce the amine functionality.
- Acetamide Formation : Finalizing the structure through acetamide coupling.
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
